molecular formula C5H6N2OS B1419515 5-Methoxypyrimidine-4(3H)-thione CAS No. 51793-91-0

5-Methoxypyrimidine-4(3H)-thione

Cat. No.: B1419515
CAS No.: 51793-91-0
M. Wt: 142.18 g/mol
InChI Key: PBMXZGRCBYKQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyrimidine-4(3H)-thione is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Methoxypyrimidine-4(3H)-thione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a thione functional group, which significantly influence its reactivity and biological interactions. The chemical structure can be represented as follows:

C6H6N2OS\text{C}_6\text{H}_6\text{N}_2\text{OS}

This compound's thione group ( C S\text{ C S}) is known for its ability to participate in various chemical reactions, including nucleophilic attacks and coordination with metal ions, enhancing its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown significant inhibitory effects on various cancer cell lines:

  • A431 (skin cancer) : Exhibited an IC50 value of 0.9 μM, indicating potent antiproliferative activity.
  • MCF-7 (breast cancer) : Displayed moderate inhibition compared to other derivatives.
  • PC3 (prostate cancer) : Some derivatives showed moderate inhibitory effects.

The selectivity index for A431 cells was found to be greater than 100 when compared to normal human fibroblasts, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .

The mechanism through which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : This compound induces cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Induction of Apoptosis : It promotes apoptotic pathways, evidenced by increased markers of apoptosis in treated cell lines.
  • Reactive Oxygen Species (ROS) Generation : The compound may enhance oxidative stress in cancer cells, contributing to cytotoxicity.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted:

CompoundIC50 (μM)Selectivity Index
This compound0.9>100
Triapine (standard)1.8N/A
Other pyrimidine derivativesVariesVaries

This table illustrates that this compound exhibits superior potency compared to some established standards in specific cancer types .

Case Studies

  • Study on Skin Cancer Cells : A study evaluated the effect of various concentrations of this compound on A431 cells over a period of 14 days. Results indicated a concentration-dependent reduction in clonogenicity, demonstrating long-term efficacy against skin cancer cell proliferation .
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in morphological changes in A431 cells indicative of apoptosis, such as cell shrinkage and membrane blebbing .

Properties

IUPAC Name

5-methoxy-1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-8-4-2-6-3-7-5(4)9/h2-3H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMXZGRCBYKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663941
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51793-91-0
Record name 5-Methoxypyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 2
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 3
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 4
Reactant of Route 4
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 5
5-Methoxypyrimidine-4(3H)-thione
Reactant of Route 6
5-Methoxypyrimidine-4(3H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.